molecular formula C9H19NO B1602823 2-Methyl-1-(piperidin-4-yl)propan-2-ol CAS No. 70724-77-5

2-Methyl-1-(piperidin-4-yl)propan-2-ol

Cat. No. B1602823
CAS RN: 70724-77-5
M. Wt: 157.25 g/mol
InChI Key: IVCYLVJSNXDJNW-UHFFFAOYSA-N
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Patent
US08513422B2

Procedure details

To a solution of 478 mg of 5-methoxyindole-2-carboxylic acid and 432 mg of 2-methyl-1-(piperidin-4-yl)-2-propanol in 8 mL of DMF were added 575 mg of 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride and 169 mg of 1-hydroxybenzotriazole, followed by stirring at room temperature for 1 day. 0.2M aqueous hydrochloric acid was added to the reaction liquid, followed by extraction with ethyl acetate. The organic layer was washed with 0.2M aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography [chloroform:methanol=1:0-24:1], and then crystallized from a mixture of ethyl acetate/diisopropyl ether to obtain 683 mg of 1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methylpropan-2-ol as a white crystal.
Quantity
478 mg
Type
reactant
Reaction Step One
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
575 mg
Type
reactant
Reaction Step One
Quantity
169 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([C:12]([OH:14])=O)=[CH:6]2.[CH3:15][C:16]([OH:25])([CH3:24])[CH2:17][CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1.Cl.C(N=C=NCCCN(C)C)C.ON1C2C=CC=CC=2N=N1.Cl>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([C:12]([N:21]1[CH2:22][CH2:23][CH:18]([CH2:17][C:16]([CH3:24])([OH:25])[CH3:15])[CH2:19][CH2:20]1)=[O:14])=[CH:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
478 mg
Type
reactant
Smiles
COC=1C=C2C=C(NC2=CC1)C(=O)O
Name
Quantity
432 mg
Type
reactant
Smiles
CC(CC1CCNCC1)(C)O
Name
Quantity
575 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
169 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 0.2M aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography [chloroform:methanol=1:0-24:1]
CUSTOM
Type
CUSTOM
Details
crystallized from a mixture of ethyl acetate/diisopropyl ether

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
COC=1C=C2C=C(NC2=CC1)C(=O)N1CCC(CC1)CC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 683 mg
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.